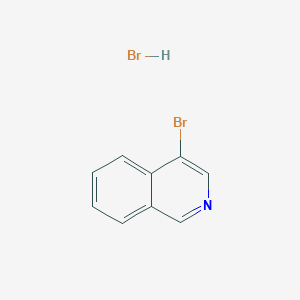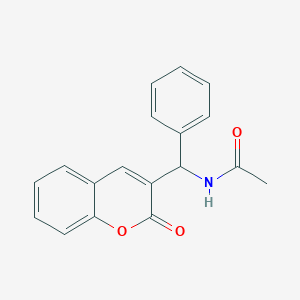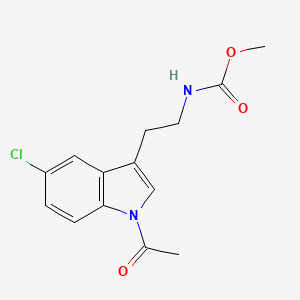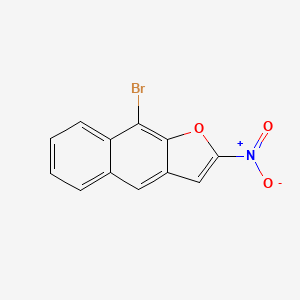
4-Bromoisoquinoline hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモイソキノリン臭化水素酸塩は、分子式 C9H7Br2N の化学化合物です。これは、ヘテロ環式芳香族有機化合物であるイソキノリンの誘導体です。この化合物は主に有機合成の中間体として使用され、医薬品化学や材料科学など、さまざまな分野で応用されています .
2. 製法
合成ルートと反応条件: 4-ブロモイソキノリン臭化水素酸塩は、いくつかの方法によって合成できます。一般的な方法の1つは、イソキノリンの臭素化です。この反応では、通常、ニトロベンゼンなどの溶媒の存在下で臭素を使用します。この反応条件は、通常、高収率を得るために加熱する必要があります .
もう1つの方法は、パラジウム触媒による2-アルキニルベンジルアジドの環化です。この反応は、アセトニトリル中で臭化パラジウム(II)、臭化銅(II)、臭化リチウムの存在下で行われます。この反応条件は、選択性と高収率を確保するために注意深く制御されます .
工業的生産方法: 4-ブロモイソキノリン臭化水素酸塩の工業的生産は、通常、大規模な臭素化反応を伴います。このプロセスは、高収率と高純度を実現するために最適化されており、連続フロー反応器や自動制御システムなどの高度な技術を使用して反応条件を一定に保ちます .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromoisoquinoline hydrobromide can be synthesized through several methods. One common approach involves the bromination of isoquinoline. The reaction typically uses bromine in the presence of a solvent like nitrobenzene. The reaction conditions often require heating to achieve high yields .
Another method involves the cyclization of 2-alkynyl benzyl azides catalyzed by palladium. This reaction is performed in the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile. The reaction conditions are carefully controlled to ensure selectivity and high yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反応の分析
反応の種類: 4-ブロモイソキノリン臭化水素酸塩は、次のようなさまざまな化学反応を起こします。
置換反応: 臭素原子は、求核置換反応によって他の官能基で置換できます。
酸化反応: この化合物は酸化して、イソキノリンN-オキシド誘導体を生成できます。
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。これらの反応は、通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの極性溶媒中で、高温で行われます。
酸化反応: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの酸化剤が使用されます。
還元反応: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます.
主な生成物:
置換反応: 生成物には、さまざまな置換イソキノリンが含まれます。
酸化反応: 生成物には、イソキノリンN-オキシド誘導体を含みます。
還元反応: 生成物には、還元されたイソキノリン誘導体を含みます.
4. 科学研究への応用
4-ブロモイソキノリン臭化水素酸塩は、科学研究において幅広い応用範囲を持っています。
化学: これは、医薬品や農薬など、複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、酵素阻害剤や受容体リガンドの研究に使用されます。
医学: これは、がんや神経疾患など、さまざまな疾患を標的とする薬物の合成の中間体として役立ちます。
科学的研究の応用
4-Bromoisoquinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of advanced materials, such as polymers and dyes.
作用機序
4-ブロモイソキノリン臭化水素酸塩の作用機序は、特定の分子標的との相互作用を伴います。医薬品化学では、酵素を阻害したり、受容体に結合したりできる生物活性分子の前駆体として機能します。この化合物中の臭素原子は、その反応性を高め、さまざまな生化学的経路に参加することを可能にします .
類似化合物:
4-クロロイソキノリン: 構造は似ていますが、臭素ではなく塩素原子を含んでいます。
4-ヨードイソキノリン: ヨウ素原子を含んでおり、臭素誘導体よりも反応性が高いです。
イソキノリン: ハロゲン置換のない親化合物。
ユニークさ: 4-ブロモイソキノリン臭化水素酸塩は、その特定の反応性プロファイルによってユニークです。臭素原子の存在により、選択的な置換反応が可能になり、有機合成における貴重な中間体となっています。その反応性は、クロロ誘導体とヨード誘導体の間の中間にあり、安定性と反応性のバランスをとっています .
類似化合物との比較
4-Chloroisoquinoline: Similar in structure but contains a chlorine atom instead of bromine.
4-Iodoisoquinoline: Contains an iodine atom, making it more reactive than the bromo derivative.
Isoquinoline: The parent compound without any halogen substitution.
Uniqueness: 4-Bromoisoquinoline hydrobromide is unique due to its specific reactivity profile. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis. Its reactivity is intermediate between the chloro and iodo derivatives, providing a balance between stability and reactivity .
特性
分子式 |
C9H7Br2N |
|---|---|
分子量 |
288.97 g/mol |
IUPAC名 |
4-bromoisoquinoline;hydrobromide |
InChI |
InChI=1S/C9H6BrN.BrH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H |
InChIキー |
RXSRIFGBTKERIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC=C2Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl (4-chlorobenzyl)(2-((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)-2-oxoethyl)carbamate](/img/structure/B11836523.png)








